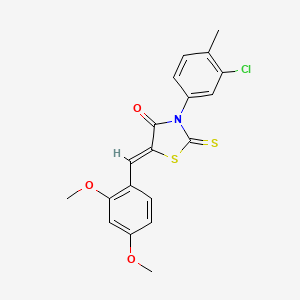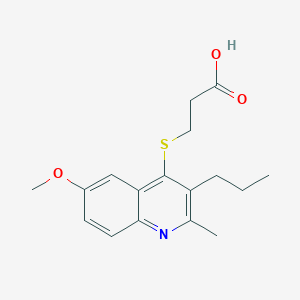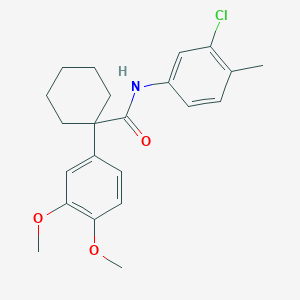![molecular formula C28H25N5O4S B11091710 (6E)-6-(4-hydroxy-3-methoxybenzylidene)-1,3-dimethyl-3a,9a-diphenyl-3,3a,9,9a-tetrahydroimidazo[4,5-e][1,3]thiazolo[3,2-b][1,2,4]triazine-2,7(1H,6H)-dione](/img/structure/B11091710.png)
(6E)-6-(4-hydroxy-3-methoxybenzylidene)-1,3-dimethyl-3a,9a-diphenyl-3,3a,9,9a-tetrahydroimidazo[4,5-e][1,3]thiazolo[3,2-b][1,2,4]triazine-2,7(1H,6H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[(E)-1-(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-1,3-DIMETHYL-3A,9A-DIPHENYL-3,3A,9,9A-TETRAHYDROIMIDAZO[4,5-E][1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-2,7(1H,6H)-DIONE is a complex organic compound with a unique structure that includes multiple aromatic rings and heterocyclic components
Preparation Methods
The synthesis of this compound involves multiple steps, including the formation of the imidazo[4,5-e][1,3]thiazolo[3,2-b][1,2,4]triazine core. The synthetic route typically starts with the preparation of intermediate compounds, followed by cyclization and functional group modifications. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify specific functional groups within the molecule.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: Its unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with molecular targets such as enzymes or receptors. The specific pathways involved depend on the biological context in which the compound is used. For example, it may inhibit or activate certain enzymes, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar compounds include other heterocyclic compounds with aromatic rings and functional groups. Some examples are:
- 2-Propenoic acid, 3-(4-hydroxy-3-methoxyphenyl)-
- (4-hydroxy-3-methoxyphenyl)acetaldehyde Compared to these compounds, 6-[(E)-1-(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-1,3-DIMETHYL-3A,9A-DIPHENYL-3,3A,9,9A-TETRAHYDROIMIDAZO[4,5-E][1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-2,7(1H,6H)-DIONE has a more complex structure, which may confer unique properties and applications.
Properties
Molecular Formula |
C28H25N5O4S |
|---|---|
Molecular Weight |
527.6 g/mol |
IUPAC Name |
(11E)-11-[(4-hydroxy-3-methoxyphenyl)methylidene]-4,6-dimethyl-3,7-diphenyl-10-thia-1,2,4,6,8-pentazatricyclo[7.3.0.03,7]dodec-8-ene-5,12-dione |
InChI |
InChI=1S/C28H25N5O4S/c1-31-26(36)32(2)28(20-12-8-5-9-13-20)27(31,19-10-6-4-7-11-19)29-25-33(30-28)24(35)23(38-25)17-18-14-15-21(34)22(16-18)37-3/h4-17,30,34H,1-3H3/b23-17+ |
InChI Key |
QEUQPXVRXITPMN-HAVVHWLPSA-N |
Isomeric SMILES |
CN1C(=O)N(C2(C1(NN3C(=O)/C(=C\C4=CC(=C(C=C4)O)OC)/SC3=N2)C5=CC=CC=C5)C6=CC=CC=C6)C |
Canonical SMILES |
CN1C(=O)N(C2(C1(NN3C(=O)C(=CC4=CC(=C(C=C4)O)OC)SC3=N2)C5=CC=CC=C5)C6=CC=CC=C6)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2-bromophenyl)-2-{[5,6-di(furan-2-yl)-1,2,4-triazin-3-yl]sulfanyl}acetamide](/img/structure/B11091637.png)
![N-[3-(3,4-dimethylbenzoyl)phenyl]-4-methylbenzenesulfonamide](/img/structure/B11091650.png)
![N-(3,4-dichlorophenyl)-2-{[4-(4-methylphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11091657.png)
![2-{[5,6-DI(2-Furyl)-1,2,4-triazin-3-YL]sulfanyl}-N~1~-(3-quinolyl)acetamide](/img/structure/B11091658.png)

![2-(2-Chlorophenyl)-3-[(4-methyl-3-nitrophenyl)carbonyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B11091665.png)
![4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)-N-[2-(4-ethylphenoxy)ethyl]benzamide](/img/structure/B11091666.png)
![N-(5-oxo-7-phenyl-5,6,7,8-tetrahydroquinazolin-2-yl)-2-{[4-(2-phenylethyl)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11091677.png)

![5,5'-butane-1,4-diylbis[4-(4-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione]](/img/structure/B11091682.png)
![Ethyl 5-(cyclohexylcarbamoyl)-2-{[(4-methoxyphenyl)carbonyl]amino}-4-methylthiophene-3-carboxylate](/img/structure/B11091685.png)
![1-[4-(1-Adamantyl)piperazino]-2-{[4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-1-ethanone](/img/structure/B11091686.png)
![2-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-3-amine](/img/structure/B11091689.png)
